3-Fluoro-2-methoxybenzotrifluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-2-methoxy-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-13-7-5(8(10,11)12)3-2-4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUWZZRHXSJWPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Unique Role of Fluorine in Modulating Molecular Architecture and Reactivity
The introduction of fluorine into organic molecules imparts profound changes in their physical, chemical, and biological properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond are key to its unique effects. nih.govresearchgate.netmdpi.com These properties can alter a molecule's conformation, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com
The replacement of a hydrogen atom with fluorine can block metabolic oxidation sites, a strategy frequently employed in drug design to increase a compound's half-life. nih.govmdpi.com Furthermore, the strategic incorporation of fluorine or trifluoromethyl groups can significantly influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov The electron-withdrawing nature of fluorine can also modulate the acidity or basicity of nearby functional groups, thereby influencing a molecule's reactivity and physiological interactions. researchgate.net
Overview of Benzotrifluoride Scaffolds in Advanced Chemical Research
Benzotrifluoride (B45747) scaffolds, characterized by a trifluoromethyl group attached to a benzene (B151609) ring, are of paramount importance in medicinal chemistry and materials science. The trifluoromethyl group is a bioisostere for several functional groups, including methyl, ethyl, and isopropyl groups, allowing for subtle steric and electronic modifications of a lead compound. nih.gov This group enhances metabolic stability and can improve a drug's binding affinity to its target receptor. nih.gov
The lipophilicity conferred by the trifluoromethyl group often leads to improved oral bioavailability and better permeability across the blood-brain barrier, which is crucial for drugs targeting the central nervous system. nih.gov In materials science, the unique electronic properties of benzotrifluoride derivatives make them valuable components in the synthesis of polymers, liquid crystals, and other advanced materials.
Scope and Academic Significance of 3 Fluoro 2 Methoxybenzotrifluoride
Direct Introduction of Fluorine and Trifluoromethyl Groups
Modern synthetic chemistry offers an expanding toolkit for the direct incorporation of fluorine and trifluoromethyl (CF3) moieties into aromatic systems. These methods often provide more efficient routes than classical multi-step syntheses.
The introduction of a trifluoromethyl group is a key step in the synthesis of many pharmaceuticals and agrochemicals due to its significant impact on properties like metabolic stability and lipophilicity. researchgate.net This can be achieved through either electrophilic or nucleophilic approaches.
Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to a nucleophilic aromatic ring. Pioneering work by Yagupolskii led to the development of S-(trifluoromethyl)diarylsulfonium salts. chem-station.com Since then, a range of more user-friendly and efficient reagents have been developed, including hypervalent iodine compounds, often referred to as Togni reagents, and various sulfonium-based salts like Umemoto's reagents. chem-station.comuni-muenchen.de The reactivity of these reagents is influenced by the electronic nature of the aromatic substrate; electron-rich systems are generally more reactive. acs.org For a precursor to this compound, the existing methoxy group would act as an activating, ortho-para directing group, while a pre-existing fluorine atom would be a deactivating ortho-para director. The strong deactivating and meta-directing nature of a trifluoromethyl group presents a challenge for subsequent electrophilic aromatic substitution. researchgate.netyoutube.com
Nucleophilic trifluoromethylation typically involves the reaction of an aromatic ring bearing a suitable leaving group (e.g., a halide) with a nucleophilic "CF3-" source, such as the Ruppert-Prakash reagent (TMSCF3) or potassium trifluoromethyltrifluoroborate (CF3BF3K). These reactions, particularly nucleophilic aromatic substitution (SNAr), are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. acs.orgnih.gov The trifluoromethyl group itself is a powerful electron-withdrawing group, which can facilitate the substitution of a leaving group elsewhere on the ring. researchgate.net
Table 1: Common Reagents for Electrophilic Trifluoromethylation
| Reagent Class | Example Reagent | Common Name |
|---|---|---|
| Hypervalent Iodine | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Togni Reagent I |
| Sulfonium Salts | S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (B81430) | Umemoto's Reagent |
| Sulfoximines | 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | Baran's Reagent |
Photoredox-Catalyzed Fluoroalkylation and Perfluoroalkylation
Visible-light photoredox catalysis has emerged as a powerful and mild strategy for generating radical species, enabling a wide array of chemical transformations, including fluoroalkylation. nih.govresearchgate.net This methodology allows for the generation of trifluoromethyl radicals (•CF3) and other fluoroalkyl radicals from stable precursors under gentle conditions. nih.gov These radicals can then engage with aromatic systems to form the desired C-CF3 bond.
The process typically involves a photocatalyst (often based on iridium or ruthenium, though organic dyes are also used) that, upon excitation by visible light, can oxidize or reduce a fluoroalkyl source to generate the reactive radical intermediate. researchgate.net This approach has expanded the scope of radical fluoroalkylation reactions, allowing for the functionalization of a diverse range of substrates. nih.govnih.gov For instance, methods have been developed for the photoredox-catalyzed difluoroalkylation of difluoroenoxysilanes to construct perfluoroketones. rsc.org The application of these techniques to complex aromatic systems allows for late-stage functionalization, which is highly valuable in drug discovery.
Achieving the correct placement of the fluorine atom on the benzotrifluoride core is critical. Several techniques allow for regioselective fluorination.
One of the most established methods for introducing a fluorine atom at a specific position on an aromatic ring is the Balz-Schiemann reaction . This process involves the thermal decomposition of an arenediazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline. chemicalbook.com For the synthesis of this compound, this would necessitate starting with 2-methoxy-3-aminobenzotrifluoride. The diazotization of this precursor followed by decomposition of the resulting diazonium salt would install the fluorine at the C3 position.
Modern methods often rely on electrophilic fluorinating agents , such as Selectfluor® (F-TEDA-BF4), which deliver an electrophilic fluorine equivalent ("F+"). The regioselectivity of these reactions is governed by the electronic and steric effects of the substituents already present on the aromatic ring.
Nucleophilic aromatic substitution (SNAr) can also be employed for fluorination. This requires a precursor with a good leaving group (e.g., -Cl, -NO2) at the C3 position and activating groups (like the CF3 group at C1) that lower the electron density of the ring, making it susceptible to attack by a fluoride (B91410) source (e.g., KF, CsF). nih.govresearchgate.net
Functionalization of Precursors for this compound Derivatives
An alternative to direct introduction is the stepwise construction of the target molecule from carefully chosen precursors. This approach often provides excellent control over the final arrangement of substituents.
Halogenated aromatic compounds are versatile and widely available building blocks in organic synthesis. A plausible synthetic route to this compound could begin with a di-halogenated benzotrifluoride. For example, a multi-step sequence starting from m-fluorobenzotrifluoride can be used to synthesize 2-bromo-5-fluorobenzotrifluoride. This involves nitration, followed by reduction of the nitro group to an amine, and finally a Sandmeyer-type reaction (diazotization followed by bromination) to install the bromine atom. google.com Similarly, a precursor like 2-bromo-3-fluorobenzotrifluoride (B12569) could undergo a nucleophilic substitution reaction with sodium methoxide (B1231860) to replace the bromine with a methoxy group, yielding the target compound. The success of such SNAr reactions depends heavily on the activation provided by other ring substituents. nih.govbeilstein-journals.org
Table 2: Example Synthetic Sequence via Halogenated Intermediate
| Step | Starting Material | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | 2-Amino-3-fluorobenzotrifluoride | NaNO₂, HBr, CuBr | 2-Bromo-3-fluorobenzotrifluoride | Introduce bromine as a versatile handle |
| 2 | 2-Bromo-3-fluorobenzotrifluoride | NaOMe, CuI (catalyst), DMF | This compound | Introduce the methoxy group via substitution |
Derivatization via Ortho-Substituent Effects
The directing effects of substituents on an aromatic ring can be harnessed to achieve highly regioselective functionalization. Directed ortho-metalation (DoM) is a powerful strategy where a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. uwindsor.ca
The methoxy group is an effective DMG. In a precursor such as 2-methoxybenzotrifluoride, the methoxy group would direct lithiation to the C3 position. The trifluoromethyl group at C1 is a deactivating meta-director, and its electronic influence would further favor deprotonation at C3 over the C6 position, which is also ortho to the methoxy group. The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a suitable electrophile. Quenching this intermediate with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), would directly and selectively install the fluorine atom at the C3 position to yield this compound. This DoM strategy offers a direct and elegant route to the target structure, leveraging the inherent reactivity patterns of the substituents. uwindsor.caresearchgate.net
Transition Metal-Catalyzed Coupling Reactions in Fluorinated Benzene Synthesis
Transition metal catalysis has become an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds, offering high efficiency and functional group tolerance. These methods are particularly relevant for the synthesis of complex fluorinated molecules.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While specific examples for the direct synthesis of this compound are not prominent, the versatility of palladium catalysis in C-F bond activation and C-H functionalization of fluorinated aromatics is well-documented. For instance, palladium catalysts have been successfully employed in the cross-coupling of electron-deficient aryl fluorides with various partners. Mechanistically, these reactions often involve the challenging oxidative addition of a C-F bond to a low-valent palladium species rsc.org.
In the context of synthesizing analogs, palladium-catalyzed methods have been developed for the C-H bond functionalization of acrylamides to produce stereoselectively trifluoromethylated 1,3-butadienes researchgate.net. Furthermore, palladium catalysis is effective for the fluorination of arylboronic acid derivatives, suggesting a potential route where a suitably substituted boronic acid could be fluorinated to introduce the fluorine atom at the desired position nih.govharvard.edu. The synthesis of 3,3-difluoro-2-oxindoles through palladium-catalyzed C-H difluoroalkylation also highlights the power of this approach in constructing fluorinated heterocycles from readily available starting materials.
A notable application of palladium catalysis is the stereodivergent C–F bond functionalization of gem-difluoroalkenes, allowing for the synthesis of both Z- and E-monofluoroalkene products with excellent diastereoselectivity by choosing between Pd(II) and Pd(0) catalyzed pathways nih.gov. This demonstrates the fine control achievable with palladium catalysts in manipulating C-F bonds.
Table 1: Examples of Palladium-Catalyzed Reactions on Fluorinated Aromatic Analogs
| Catalyst | Substrate | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ / BrettPhos | Polyfluoroaryl Oxazolines | Arylboronic acids | Arylated Polyfluoroaryl Oxazolines | - | mdpi.com |
| Pd(OAc)₂ / (R)-BINAP | 3-Substituted Oxindoles | α-(Trifluoromethyl)alkenyl acetates | Trifluoromethyl-containing 3,3'-disubstituted oxindoles | High | nih.gov |
| Pd(0) catalyst | gem-Difluoroalkenes | Arylboronic acids | (E)-Monofluoroalkenes | Moderate | nih.gov |
| Pd(II) catalyst | gem-Difluoroalkenes | Arylboronic acids | (Z)-Monofluoroalkenes | Moderate | nih.gov |
Note: The table presents examples of palladium-catalyzed reactions on substrates analogous to the target compound, illustrating the potential of the methodology.
Copper and gold catalysts offer alternative and often complementary reactivity to palladium in the synthesis of fluorinated compounds. Copper, being more earth-abundant and less expensive, has garnered significant attention for mediating and catalyzing fluorination reactions chemrxiv.orgrsc.org.
Copper-Catalyzed Reactions:
Copper-catalyzed methods have been developed for the direct, auxiliary-assisted fluorination of C-H bonds in benzoic acid derivatives nih.gov. This approach employs a directing group to achieve regioselectivity, a strategy that could potentially be adapted for the synthesis of this compound by installing a directing group at a suitable position on a benzotrifluoride precursor. Furthermore, copper-catalyzed trifluoromethylation of benzyl (B1604629) bromides and allylic halides provides a direct route to introduce the CF₃ group beilstein-journals.org. A sequence of copper-catalyzed C-H fluorination followed by nucleophilic substitution has been demonstrated for benzylic C-H bonds, showcasing a versatile method for introducing various functional groups organic-chemistry.orgnih.gov.
Table 2: Examples of Copper-Catalyzed Reactions on Fluorinated Aromatic Analogs
| Catalyst | Substrate | Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuI | Benzoic acid derivatives | AgF | ortho-Fluorinated benzoic acids | - | nih.gov |
| Cu(OTf)₂ | Alkenes | (bpy)Zn(CF₃)₂ / NFSI | Aminotrifluoromethylated products | Satisfactory | nih.gov |
| CuCl | N,N-dialkylhydrazones | Togni's reagent | CF₃-containing N,N-dialkylhydrazones | - | beilstein-journals.org |
Note: This table provides examples of copper-catalyzed reactions on analogous substrates, highlighting the potential synthetic routes.
Gold-Catalyzed Reactions:
Gold catalysis has emerged as a powerful tool for the synthesis of fluorinated organic compounds, particularly through the activation of alkynes and allenes nih.gov. Gold catalysts can facilitate the fluoroarylation of gem-difluoroallenes to construct multi-substituted trifluoromethyl alkenes with high stereo- and regioselectivity nih.govrsc.org. While not directly applicable to the aromatic core of this compound, this methodology showcases the unique reactivity of gold in C-F bond formation. Gold-catalyzed reactions can also be employed for the trifluoromethylthiolation and trifluoromethylselenolation of organohalides, expanding the toolbox for introducing fluorine-containing functional groups nih.gov.
Manganese-mediated C-H bond activation has gained traction as a sustainable and cost-effective method for the functionalization of organic molecules nih.gov. The "ortho-fluorine effect," where a fluorine substituent directs C-H activation to the adjacent position, is a key principle in these reactions nih.gov. This effect has been observed in the cyclomanganation of fluorinated N,N-dimethylbenzylamines and 2-phenylpyridines nih.gov. Such directing effects could be harnessed for the selective functionalization of a C-H bond in a precursor to this compound.
Manganese porphyrin and salen complexes have been utilized as catalysts for the oxidative fluorination of aliphatic and benzylic C-H bonds using nucleophilic fluoride sources researchgate.netrsc.orgthe-innovation.org. While these examples focus on C(sp³)-H bonds, they underscore the potential of manganese catalysts in mediating challenging fluorination reactions. Furthermore, manganese(III)-mediated radical trifluoromethylation of coumarins demonstrates the applicability of this metal in introducing trifluoromethyl groups into heterocyclic systems rsc.orgnih.gov.
Table 3: Examples of Manganese-Mediated Reactions on Fluorinated Aromatic Analogs
| Catalyst/Mediator | Substrate | Reagent | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| BnMn(CO)₅ | Fluorinated N,N-dimethylbenzylamines | - | Cyclomanganated complexes | ortho-to-fluorine | nih.gov |
| Mn(OAc)₃ | Coumarins | CF₃SO₂Na | 3-Trifluoromethyl coumarins | Selective | rsc.orgnih.gov |
| Mn salen complexes | Benzylic C-H bonds | Triethylamine trihydrofluoride | Benzylic fluorides | Selective | researchgate.netthe-innovation.org |
Note: The table illustrates the application of manganese-mediated C-H activation and functionalization on analogous aromatic and heterocyclic systems.
Chemoenzymatic and Biocatalytic Approaches to Fluorinated Organic Compounds
The use of enzymes in organic synthesis offers unparalleled selectivity under mild reaction conditions. While the direct enzymatic synthesis of a polysubstituted aromatic compound like this compound is a significant challenge, chemoenzymatic and biocatalytic strategies are emerging as powerful tools for the synthesis of complex fluorinated molecules the-innovation.orgnih.gov.
Biocatalytic approaches have been successfully employed for the synthesis of chiral fluoroaromatic scaffolds. For example, halohydrin dehalogenases have been used for the kinetic resolution of fluorinated aromatic epoxides to produce enantioenriched azido (B1232118) alcohols rsc.org. This highlights the potential of enzymes to handle fluorinated substrates with high stereoselectivity.
A significant advancement in this field is the development of chemoenzymatic strategies to introduce fluorine into complex natural products like polyketides nih.govresearchgate.netnih.gov. By engineering the biosynthetic machinery, fluorinated building blocks can be incorporated into the final structure nih.govnih.gov. While this has been demonstrated for larger biomolecules, the underlying principles of enzyme engineering and substrate promiscuity could pave the way for future biocatalytic routes to smaller, highly functionalized fluorinated aromatics. Engineered myoglobin-based catalysts have also shown promise in the stereoselective synthesis of fluorinated cyclopropanes, a transformation not easily achieved with traditional chemical catalysts nih.gov.
Table 4: Examples of Chemoenzymatic and Biocatalytic Reactions for Fluorinated Compounds
| Enzyme/Biocatalyst | Substrate Type | Transformation | Product | Selectivity | Reference |
|---|---|---|---|---|---|
| Halohydrin dehalogenase | Fluorinated aromatic epoxides | Azidolysis | Enantioenriched (R)-azido alcohols | Moderate to high enantioselectivity | rsc.org |
| Engineered Myoglobin | gem-Difluoro alkenes | Cyclopropanation | gem-Difluorinated cyclopropanes | Excellent diastereo- and enantiocontrol | nih.gov |
| Ene reductase enzymes | α-Fluoroenones and α-fluoroenoates | Asymmetric reduction | Chiral alkyl fluorides | High yield and selectivity | chemrxiv.org |
Note: This table showcases the potential of biocatalysis for the synthesis of complex fluorinated molecules, providing a conceptual basis for future applications in the synthesis of compounds like this compound.
Carbon-Fluorine (C-F) Bond Activation and Functionalization
The activation of the typically inert C-F bond is a significant area of research in organic chemistry. In the context of this compound, both the C-F bonds of the trifluoromethyl group and the aromatic C-F bond are potential sites for reaction, depending on the conditions employed.
Photochemical Hydrolysis and Photodefluorination Pathways of Benzotrifluorides
The photochemical behavior of benzotrifluoride derivatives is of environmental and synthetic interest, as some of these compounds undergo photodefluorination in aqueous environments. acs.org Studies on various monosubstituted benzotrifluorides have shown that the position and electronic nature of the substituent significantly influence the rate of photochemical hydrolysis of the CF3 group. acs.org
Electron-donating groups (EDGs) generally enhance the reactivity towards photohydrolysis, with amino and hydroxyl groups showing a strong activating effect. acs.org The methoxy group (-OCH3), while being an EDG, has shown anomalous behavior in some systems. For a given substituent, the rate of photodefluorination is generally lowest when the substituent is in the 4-position. For methoxy-substituted benzotrifluorides, the reactivity order is 2- > 3- > 4-position. acs.org This suggests that in this compound, the 2-methoxy group would have a more pronounced activating effect on the photohydrolysis of the trifluoromethyl group compared to a methoxy group at other positions.
The mechanism of photodefluorination is believed to proceed through an excited state of the benzotrifluoride, which is more susceptible to nucleophilic attack by water, leading to the eventual hydrolysis of the C-F bonds and the formation of a carboxylic acid. The presence of the electron-donating methoxy group can stabilize the intermediates in this process, thus facilitating the reaction.
| Substituent Position | Relative Photodefluorination Rate |
|---|---|
| 2-OCH3 | Higher |
| 3-OCH3 | Intermediate |
| 4-OCH3 | Lower |
Base-Mediated C-F Transformations and Selective Defluorination
Base-mediated C-F bond activation offers a pathway for the selective transformation of polyfluorinated compounds. While specific studies on this compound are not prevalent, general principles of base-mediated defluorination can be applied. The strong electron-withdrawing nature of the trifluoromethyl group acidifies the aromatic protons, but direct deprotonation leading to C-F bond cleavage is challenging.
More commonly, base-mediated defluorination occurs in systems where the C-F bond is activated by other functional groups or reaction conditions. For instance, the use of SmI2/H2O has been shown to promote selective α-monodefluorination of polyfluorinated esters, and the addition of an amine can lead to complete α-defluorination. rsc.org In the case of benzotrifluorides, activation can be achieved by introducing a functional group ortho to the CF3 group that can assist in the C-F bond cleavage. For example, an ortho-hydrosilyl group can be activated by a trityl cation, leading to a single C-F transformation. researchgate.netsemanticscholar.org
For this compound, base-mediated transformations would likely be influenced by the interplay of all three substituents. The methoxy group, being ortho to the fluorine and meta to the trifluoromethyl group, could potentially influence the acidity of neighboring protons and the stability of any anionic intermediates formed.
Nucleophilic Aromatic Substitution on Fluorinated Arenes
Nucleophilic aromatic substitution (SNA) is a key reaction for the functionalization of electron-deficient aromatic rings. In this compound, the aromatic fluorine atom is a potential leaving group for SNA reactions. The feasibility of this reaction is largely dictated by the ability of the aromatic ring to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack.
The powerful electron-withdrawing trifluoromethyl group, located meta to the fluorine atom, will have a moderate activating effect on the ring for nucleophilic attack. The methoxy group, being an electron-donating group, will have a deactivating effect. However, its ortho position relative to the fluorine atom could also play a role in the reaction's stereoelectronics.
The outcome of an SNAr reaction on this compound would depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles would be required to overcome the deactivating effect of the methoxy group. It has been observed that in nucleophilic aromatic substitution reactions, fluorine is often a good leaving group when present on an electron-poor ring. acgpubs.org The negative charge in the intermediate is stabilized by electron-withdrawing groups, and fluorine's high electronegativity enhances the rate of nucleophilic attack. acgpubs.org
Carbon-Hydrogen (C-H) Bond Functionalization in Fluorinated Aromatics
Direct C-H bond functionalization is a powerful tool for the efficient synthesis of complex organic molecules. In this compound, the presence of both fluorine and methoxy substituents significantly influences the site-selectivity of C-H activation.
Site-Selectivity Influenced by Fluorine Substitution (Ortho-Fluorine Effect)
The "ortho-fluorine effect" is a well-documented phenomenon where a fluorine atom directs metallation to its ortho C-H bond. nih.govacs.orgnih.govresearchgate.net This effect is attributed to a combination of factors, including the inductive effect of fluorine acidifying the ortho-proton and potential coordination of the fluorine atom to the metal center. nih.gov
In this compound, there are three available C-H bonds. The fluorine atom at the 3-position would be expected to direct C-H activation to the 4-position. The methoxy group at the 2-position is also known to be an ortho-directing group for metallation. Therefore, there is a potential competition between the directing effects of the fluorine and methoxy groups. The trifluoromethyl group, being a strong deactivating group, would likely disfavor C-H activation at its ortho positions (positions 2 and 6 of the parent benzotrifluoride).
The interplay between the ortho-directing fluorine and methoxy groups, along with the deactivating effect of the trifluoromethyl group, would ultimately determine the site-selectivity of C-H functionalization. The specific catalyst and reaction conditions employed would also play a crucial role in the outcome. nih.govrsc.org
Direct Arylation Reactions via Benzyne (B1209423) Intermediates
Benzyne intermediates provide a powerful method for the formation of new carbon-carbon bonds on aromatic rings. The generation of a benzyne from this compound would likely proceed through the elimination of H and F from adjacent positions. Given the ortho-directing effect of the fluorine, deprotonation at the 4-position followed by elimination of the fluoride at the 3-position would generate a 2-methoxy-3-(trifluoromethyl)benzyne intermediate.
A study on the direct arylation of 3-methoxybenzotrifluoride with aryl halides in the presence of a strong base demonstrated the feasibility of C-H arylation via a benzyne intermediate. nih.gov This suggests that a similar transformation could be possible for this compound. The regioselectivity of the subsequent nucleophilic attack on the benzyne intermediate would be influenced by the electronic effects of the methoxy and trifluoromethyl groups. The trifluoromethyl group would direct the nucleophile to the 3-position, while the methoxy group would direct it to the 2-position. The final product distribution would depend on the relative strengths of these directing effects and the nature of the attacking nucleophile. nih.govnih.gov
Stability and Degradation Pathways Under Chemical and Environmental Stressors
The stability of this compound is largely dictated by the resilience of its fluoro-containing moieties—the trifluoromethyl group (-CF3) and the aromatic carbon-fluorine (C-F) bond—to various chemical and environmental challenges.
The trifluoromethyl group is recognized for its high electronegativity and is generally considered a stable functional group. wikipedia.orgnih.gov This stability, however, is conditional and can be compromised under specific acidic or basic environments.
The -CF3 group attached to a benzene ring, as in benzotrifluoride (BTF), demonstrates considerable stability under strongly basic conditions. researchgate.net However, its reactivity increases significantly in the presence of strong acids, particularly Lewis acids. For instance, while BTF is a suitable solvent for many Lewis acid-promoted reactions, it can react with potent Lewis acids such as aluminum chloride (AlCl₃). researchgate.net
Under superacid conditions, such as with trifluoromethanesulfonic acid (CF₃SO₃H), trifluoromethyl-substituted arenes can undergo protolytic defluorination, leading to decomposition. nih.gov These reactions can result in the formation of various products, including benzophenone (B1666685) and triarylmethanol derivatives, when performed in the presence of benzene. The reactivity and product distribution are dependent on the specific arene and reaction temperature. While the trifluoromethyl group is generally stable, it can undergo decomposition with certain transition metal catalysts, Lewis acids, metal hydrides, and under base-catalyzed conditions. nih.gov The ionization of the C-F bond by strong Lewis acids is a known pathway to forming carbocationic structures. nih.gov
| Substrate (Trifluoromethyl-Arene) | Acid System | Temperature (°C) | Major Products | Reference |
| Benzotrifluoride | CF₃SO₃H / Benzene | 0 | Benzophenone (41%), Triphenylmethanol (54%) | nih.gov |
| Benzotrifluoride | CF₃SO₃H / Benzene | 25 | Benzophenone (56%), Triphenylmethanol (44%) | nih.gov |
| 4-Chlorobenzotrifluoride | CF₃SO₃H / Benzene | 25 | 4-Chlorobenzophenone (95%) | nih.gov |
| 3-(Trifluoromethyl)toluene | CF₃SO₃H / Benzene | 25 | 3-Methylbenzophenone (92%) | nih.gov |
Table 1: Reactivity of Trifluoromethyl-Substituted Arenes in Superacid.
Benzotrifluoride derivatives are of environmental interest due to their widespread use and potential for persistence. bohrium.com Studies of groundwater contamination have shown that benzotrifluorides can persist in aquatic environments for decades, indicating that natural degradation processes like biodegradation and hydrolysis are not significant removal pathways. epa.govresearchgate.net A case of industrial contamination in Italy first identified in the 1970s showed that benzotrifluoride derivatives were still present at significant concentrations more than 40 years later. epa.gov
The primary environmental degradation pathway for benzotrifluoride in the atmosphere is reaction with photochemically produced hydroxyl radicals. nih.gov The atmospheric half-life for the parent compound, benzotrifluoride, is estimated to be about 35 days based on this vapor-phase reaction. nih.gov
In aquatic environments, photodegradation can be a more significant transformation pathway, though its efficiency is highly dependent on the substituents on the aromatic ring. acs.org Benzotrifluorides with π-electron-donating substituents, such as amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) groups, are susceptible to photohydrolysis of the C-F bonds in the trifluoromethyl group when irradiated with UV light. acs.org This process converts the trifluoromethyl group into a carboxylic acid group. For example, 3-aminobenzotrifluoride is known to photodegrade into the corresponding benzoic acid. acs.org Given that this compound contains a methoxy group, it is anticipated to be susceptible to similar photolytic degradation. Conversely, benzotrifluorides substituted with electron-withdrawing groups tend to be much more photostable. acs.org
| Degradation Pathway | Medium | Reactant/Condition | Half-Life/Rate | Reference |
| Abiotic Degradation | Atmosphere | Hydroxyl Radicals | ~35 days | nih.gov |
| Abiotic Degradation | Atmosphere | Ozone | ~6.3 years | nih.gov |
| Photohydrolysis | Aquatic | UV Irradiation | Dependent on substituents; faster with electron-donating groups | acs.org |
| Biodegradation | Sludge | Microorganisms | Very slow (0% theoretical BOD in 4 weeks) | nih.gov |
Table 2: Environmental Fate and Degradation Pathways for Benzotrifluoride.
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Analysis
Understanding the reaction mechanisms of complex molecules like this compound relies heavily on kinetic and spectroscopic analysis. These techniques provide insights into reaction rates, intermediate species, and the influence of various reaction parameters.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool in these investigations, with ¹⁹F NMR being particularly crucial for tracking the fate of fluorinated molecules. nih.gov The 100% natural abundance and large spectral range of the ¹⁹F isotope allow for clear detection and quantification of the parent compound and any fluorine-containing intermediates or products. nih.gov Kinetic profiles can be generated by monitoring the formation of a fluorinated product over time using ¹⁹F NMR. acs.orgacs.org This method has been successfully used to study the kinetics of fluorination reactions, providing evidence for the role of different ligands and intermediates in the catalytic cycle. acs.orgacs.org
In addition to ¹⁹F NMR, ¹H NMR is often used to determine reaction yields, frequently by integrating signals against an internal standard like benzotrifluoride itself. researchgate.net A combination of NMR techniques, including Chemical Exchange Saturation Transfer (CEST), diffusion analysis, and 1D NOESY, can be employed to study the kinetics of fluoride transfer and ion-pairing in solution. rsc.org
Complementary analytical methods are often used alongside NMR. Liquid chromatography and mass spectrometry are essential for separating and identifying non-fluorinated products or when NMR signals overlap, helping to build a complete picture of the reaction pathways and byproducts. nih.gov This combined approach has proven effective for studying the photolysis of fluorinated pharmaceuticals, allowing for the creation of a fluorine mass balance to account for all transformation products. nih.gov
| Analytical Technique | Application in Mechanistic Studies | Specific Information Gained | Reference |
| ¹⁹F NMR Spectroscopy | Monitoring reaction progress; kinetic analysis | Rate of product formation, detection of fluorine-containing intermediates, quantification of fluorinated species | nih.govacs.orgacs.org |
| ¹H NMR Spectroscopy | Determination of reaction yields | Quantification of products against an internal standard | researchgate.net |
| Mass Spectrometry (MS) | Identification of reaction products and intermediates | Molecular weight and structure of transformation products | nih.gov |
| Liquid Chromatography (LC) | Separation of complex reaction mixtures | Isolation of individual components for further analysis (e.g., by MS or NMR) | nih.gov |
| Kinetic Profiling | Determining reaction order and rate-determining steps | Plotting concentration changes over time to derive rate laws and mechanistic hypotheses | acs.orgacs.org |
Table 3: Analytical Methods for Mechanistic Elucidation of Reactions Involving Fluorinated Aromatics.
Advanced Analytical Characterization of Fluorinated Benzotrifluorides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Compounds
NMR spectroscopy is an indispensable tool for the analysis of organofluorine compounds. The ¹⁹F nucleus possesses favorable properties for NMR, including a spin of ½ and 100% natural abundance, making it a highly sensitive nucleus for spectroscopic analysis. rsc.org
¹⁹F NMR spectroscopy provides invaluable information for the structural elucidation of fluorinated organic molecules. rsc.org The technique is highly sensitive to the local chemical environment, resulting in a wide range of chemical shifts that can help distinguish between different fluorine atoms within a molecule. thermofisher.com For instance, the chemical shift of the trifluoromethyl (CF₃) group in substituted benzotrifluorides is influenced by the electronic properties of the substituents on the aromatic ring. acs.orguq.edu.au Electron-donating groups tend to cause downfield shifts, while electron-withdrawing groups result in upfield shifts. uq.edu.au
The analysis of coupling constants (J-couplings) between ¹⁹F and other nuclei, such as ¹H and ¹³C, provides further structural insights. thermofisher.com These through-bond scalar couplings, which can be observed over multiple bonds, are crucial for confirming molecular connectivity. thermofisher.comcdnsciencepub.com
¹⁹F NMR is also a powerful method for monitoring the progress of chemical reactions involving fluorinated compounds. rsc.org Its high sensitivity and the distinct signals of fluorine nuclei allow for the real-time tracking of reactants, intermediates, and products without the need for separation from the reaction mixture. rsc.org
Table 1: Key Attributes of ¹⁹F NMR for Analyzing Fluorinated Benzotrifluorides
| Feature | Description | Significance in Analysis |
| High Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance. rsc.org | Allows for the detection of low concentrations of fluorinated species and rapid data acquisition. |
| Wide Chemical Shift Range | ¹⁹F chemical shifts span a broad range (approx. -300 to 400 ppm), making them very sensitive to the local electronic environment. thermofisher.com | Reduces the likelihood of signal overlap and allows for clear distinction between non-equivalent fluorine atoms. |
| Spin-Spin Coupling | ¹⁹F nuclei couple with other active nuclei (¹H, ¹³C, other ¹⁹F), providing through-bond connectivity information. thermofisher.com | J-coupling constants (ⁿJₓ₋բ) are critical for detailed structural elucidation and conformational analysis. cdnsciencepub.com |
| Reaction Monitoring | The distinct signals and lack of background interference make it ideal for tracking chemical transformations. rsc.org | Enables kinetic studies and optimization of reaction conditions by monitoring the consumption of reactants and formation of products. |
While one-dimensional ¹⁹F NMR is powerful, complex fluorinated molecules often require multidimensional NMR experiments for unambiguous structural assignment. researchgate.netresearchgate.net These techniques correlate signals from different nuclei, providing a more complete picture of the molecular structure.
¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This experiment detects through-space interactions, which is useful for determining the spatial proximity of protons and fluorine atoms, aiding in conformational and stereochemical analysis.
¹³C-¹⁹F Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments are used to establish correlations between fluorine and carbon atoms. HSQC typically shows one-bond correlations (¹Jᴄƒ), while HMBC reveals longer-range correlations (²Jᴄƒ, ³Jᴄƒ), which is essential for mapping the carbon skeleton relative to the fluorine substituents. nih.gov
¹⁹F-¹⁹F Correlation Spectroscopy (COSY): In molecules with multiple, non-equivalent fluorine atoms, ¹⁹F-¹⁹F COSY can be used to identify through-bond J-couplings between them, helping to piece together fluorinated fragments of a molecule. nih.gov
The application of these advanced 2D NMR methods is not as routine as for ¹H NMR, partly due to the very wide spectral width of ¹⁹F signals, which can create technical challenges for uniform signal excitation. researchgate.netresearchgate.net
Table 2: Multidimensional NMR Techniques for Fluorinated Compound Analysis
| Technique | Information Provided | Application Example |
| ¹⁹F-¹⁹F COSY | Correlation of J-coupled ¹⁹F nuclei. nih.gov | Determining the connectivity within a perfluorinated alkyl chain. |
| ¹H-¹⁹F HETCOR/HSQC | Correlation between directly bonded or geminal ¹H and ¹⁹F nuclei. | Assigning protons on a carbon adjacent to a fluorine-bearing carbon. |
| ¹³C-¹⁹F HMBC | Long-range (2-3 bond) correlations between ¹³C and ¹⁹F nuclei. nih.gov | Linking a trifluoromethyl group to its point of attachment on an aromatic ring. |
| ¹H-¹⁹F HOESY | Through-space correlations between ¹H and ¹⁹F nuclei. | Differentiating between stereoisomers by identifying which protons are spatially close to fluorine atoms. |
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry is a cornerstone technique for the analysis of fluorinated compounds, providing essential information on molecular weight and elemental composition. When coupled with chromatographic separation, MS becomes a powerful tool for analyzing complex mixtures.
For volatile and thermally stable fluorinated compounds like many benzotrifluoride (B45747) derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. nih.gov In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column before being introduced into the mass spectrometer for detection. youtube.com
Headspace GC-MS is a particularly effective technique for extracting and analyzing volatile organic compounds from various sample matrices. reading.ac.ukmdpi.com This method analyzes the vapor phase above a sample, providing a rapid and reliable way to assess the volatile profile. mdpi.com The mass spectrometer fragments the eluted compounds into characteristic patterns, which serve as a "chemical fingerprint" for identification by comparison to spectral libraries. GC-MS is widely considered the "gold standard" for the analysis of volatile compounds. nih.gov
For less volatile, thermally labile, or more polar fluorinated compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is more suitable. LC-MS has become a standard method for detecting fluorinated residuals in complex matrices. chromatographyonline.com It offers the sensitivity and selectivity needed to analyze numerous analytes that are not amenable to GC. chromatographyonline.com
Wastewater and other environmental samples are often complex, requiring sample enrichment and cleanup, frequently accomplished using Solid-Phase Extraction (SPE), before LC-MS/MS analysis. nih.govresearchgate.net Tandem mass spectrometry (LC-MS/MS) enhances selectivity and sensitivity, allowing for the quantification of trace levels of fluorinated compounds in challenging matrices. nih.gov However, co-eluting matrix components can suppress or enhance the ionization of target analytes, affecting accuracy. researchgate.net
High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements. nih.gov This capability allows for the determination of the elemental formula of an unknown compound from its exact mass, which is a significant advantage in identifying novel fluorinated compounds or transformation products for which no reference standards exist. nih.gov
Non-targeted screening (NTS) using chromatography coupled to HRMS is a powerful approach for identifying a wide range of chemicals in a sample without prior assumptions about their identity. chromatographyonline.comnih.govacs.org This technique is invaluable for environmental monitoring and assessing the chemical space of complex samples. chromatographyonline.comeuropa.eu However, NTS generates a vast amount of data, creating a bottleneck at the identification stage. chromatographyonline.comnih.gov Therefore, effective prioritization strategies are crucial to focus analytical efforts on the most relevant or potentially hazardous compounds. nih.govchromatographyonline.com
Table 3: Comparison of Mass Spectrometry Techniques for Fluorinated Compound Analysis
| Technique | Principle | Best Suited For | Advantages | Limitations |
| GC-MS | Separates volatile compounds based on boiling point/polarity; provides mass-to-charge ratio and fragmentation patterns. youtube.com | Volatile, thermally stable compounds like many benzotrifluorides. | Excellent separation for complex volatile mixtures; extensive spectral libraries for identification. nih.gov | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | Separates compounds in the liquid phase based on polarity; provides molecular weight information. chromatographyonline.com | Polar, non-volatile, or thermally labile compounds in complex matrices. chromatographyonline.comnih.gov | Wide applicability; high sensitivity and selectivity, especially with MS/MS. chromatographyonline.comnih.gov | Susceptible to matrix effects; ionization efficiency can vary significantly between compounds. researchgate.net |
| HRMS | Measures mass-to-charge ratio with very high accuracy. nih.gov | Non-targeted screening and identification of unknown compounds. chromatographyonline.comnih.gov | Enables determination of elemental composition; can identify compounds without reference standards. nih.gov | Generates large, complex datasets requiring advanced data processing and prioritization. chromatographyonline.comnih.gov |
Total Fluorine and Elemental Analysis Methods
Quantitative analysis of fluorine content is paramount in the study of fluorinated compounds. Techniques such as Combustion Ion Chromatography (CIC) and Particle-Induced Gamma-Ray Emission (PIGE) offer robust methods for determining the total fluorine content, providing crucial data for compositional verification and purity assessment.
Combustion Ion Chromatography (CIC) for Organic Fluorine Quantification
Combustion Ion Chromatography (CIC) is a powerful analytical technique for the determination of total organic fluorine (TOF) in a sample. This method is particularly valuable as an initial screening tool in the analysis of complex matrices. measurlabs.com The process involves the high-temperature combustion of the sample in an oxygen-rich atmosphere, which converts all fluorine-containing compounds into hydrogen fluoride (B91410) (HF). The resulting gases are then passed through an absorption solution, and the fluoride ions are subsequently quantified using ion chromatography.
The primary advantage of CIC lies in its ability to provide a measure of the total fluorine content, which can be an indicator of the presence of per- and polyfluoroalkyl substances (PFAS) and other organofluorine compounds. measurlabs.comnih.gov The technique is not selective for specific compounds but offers a comprehensive overview of the total fluorine burden. measurlabs.com For a more refined analysis, the total organic fluorine (TOF) can be determined by measuring the total fluorine (TF) and subtracting the total inorganic fluorine (TIF), which is measured separately. nih.gov
| Parameter | Description |
| Analyte | Total Organic Fluorine (TOF) |
| Principle | Combustion followed by Ion Chromatography |
| Key Measurement | Concentration of Fluoride Ions |
| Application | Screening for total organofluorine content |
Particle-Induced Gamma-Ray Emission (PIGE) for Elemental Fluorine Content
Particle-Induced Gamma-Ray Emission (PIGE) is a non-destructive nuclear analysis technique employed for the quantitative determination of light elements, with a particular sensitivity for fluorine. wikipedia.orgresearchgate.netnd.edu The method involves bombarding a sample with a high-energy proton beam, typically in the MeV range. wikipedia.org This interaction excites the target nuclei, leading to the emission of characteristic gamma rays. wikipedia.org For fluorine, the nuclear reaction ¹⁹F(p, p'γ)¹⁹F is utilized, and the emitted gamma rays, particularly at energies of 110 and 197 keV, are specific identifiers of fluorine's presence. nd.edunih.gov
PIGE offers several advantages, including its high sensitivity, with detection limits typically ranging from 10 to 100 parts per million (ppm), and its ability to analyze samples without destruction. ansto.gov.au It is a rapid screening tool that can provide quantitative data on the total fluorine content in a variety of sample types. wikipedia.orgresearchgate.net The technique has been successfully applied to determine the biodistribution of fluorinated compounds in tissues and to screen for PFAS in consumer products. researchgate.netnih.gov While specific PIGE data for 3-Fluoro-2-methoxybenzotrifluoride is not documented in available research, the principles of the technique are well-suited for its elemental fluorine analysis.
| Parameter | Description |
| Technique | Particle-Induced Gamma-Ray Emission (PIGE) |
| Principle | Nuclear reaction and gamma-ray detection |
| Target Element | Fluorine (¹⁹F) |
| Characteristic Gamma-Ray Energies | 110 keV, 197 keV |
| Detection Limits | 10 - 100 ppm |
Spectrophotometric Techniques for Electronic and Vibrational Characterization
Spectrophotometric methods are indispensable for probing the electronic and vibrational structure of molecules. Techniques such as ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy provide detailed information about the electronic transitions and functional groups within a compound, offering insights into its molecular architecture and bonding characteristics.
While specific spectrophotometric data for this compound is not extensively published, the analysis of the parent compound, benzotrifluoride, provides a valuable reference point. The near-ultraviolet absorption spectrum of benzotrifluoride vapor has been studied in the region of 2750–2400 Å. optica.orgoptica.org The spectrum exhibits a series of absorption bands, with the 0,0 band, corresponding to the transition from the ground electronic state to the first excited electronic state, being strongly observed at 37819 cm⁻¹. optica.org
The vibrational structure of the spectrum reveals several progressions of totally symmetric vibrations, particularly at frequencies of 750, 926, and 961 cm⁻¹. optica.org The interpretation of this band system is consistent with an A₁-B₁ electronic transition. optica.org The introduction of fluoro and methoxy (B1213986) substituents in this compound would be expected to cause shifts in the absorption bands and introduce new vibrational modes, providing a unique spectral fingerprint for the compound.
The following table presents the measured absorption bands for the parent compound, benzotrifluoride, which serves as a foundational dataset for understanding the electronic transitions in substituted benzotrifluorides.
| Wavenumber (cm⁻¹) | Wavelength (Å) | Intensity | Vibrational Assignment |
| 37819 | 2644.2 | strong | 0,0 band |
| 38745 | 2581.0 | medium | 0,0 + 926 |
| 39672 | 2520.7 | weak | 0,0 + 2926 |
| 40595 | 2463.4 | very weak | 0,0 + 3926 |
| 36815 | 2716.3 | medium | 0,0 - 1004 |
Data derived from the analysis of benzotrifluoride vapor. optica.org
Computational and Theoretical Chemistry Studies on 3 Fluoro 2 Methoxybenzotrifluoride Systems
Electronic Structure Analysis using Quantum Chemical Methods
Density Functional Theory (DFT) for Ground State Properties and Molecular Orbitals
Density Functional Theory (DFT) has become a principal method in computational chemistry for predicting the electronic structure of molecules. mdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com This approach is computationally less demanding than other high-level methods, making it suitable for larger and more complex molecules.
For 3-Fluoro-2-methoxybenzotrifluoride, DFT calculations, often using hybrid functionals like B3LYP, can be employed to optimize the molecular geometry and calculate ground state properties. nih.gov These calculations can provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The optimized geometry from DFT calculations generally shows good agreement with experimental data where available. nih.gov
Furthermore, DFT is used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chimicatechnoacta.ru The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ru A smaller gap suggests that the molecule is more reactive. For fluorinated compounds, the positions of the fluorine and trifluoromethyl groups significantly influence the energies of these frontier orbitals.
The molecular electrostatic potential (MEP) surface, another property that can be calculated using DFT, visualizes the charge distribution within the molecule. orientjchem.org Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. orientjchem.org For this compound, the MEP surface would highlight the electronegative fluorine and oxygen atoms as regions of negative potential.
Table 1: Representative Calculated Electronic Properties for a Fluorinated Aromatic Compound
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.5 D |
Note: The values in this table are illustrative and represent typical ranges for similar fluorinated aromatic compounds. Actual values for this compound would require specific DFT calculations.
Ab Initio Calculations for High-Accuracy Energetics
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory, can provide highly accurate energetic information. rsc.orgnih.govnih.gov While computationally more intensive than DFT, ab initio calculations are often used as a benchmark to validate the results of less demanding methods. rsc.org
For this compound, high-accuracy ab initio calculations can be used to determine precise values for properties such as the enthalpy of formation and bond dissociation energies. researchgate.net This level of accuracy is particularly important when studying reaction mechanisms and predicting thermodynamic stability. The inclusion of electron correlation effects in these methods is crucial for obtaining reliable results, especially for systems with complex electronic structures like those containing multiple fluorine atoms. rsc.org
Comparing the results from different ab initio methods and basis sets allows for an assessment of the computational uncertainty and provides a more robust understanding of the molecule's energetic landscape. frontiersin.org For instance, comparing gas-phase calculations with those including an implicit solvent model can reveal the influence of the surrounding medium on the molecule's properties. frontiersin.org
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. By simulating the transformation from reactants to products, it is possible to identify key intermediates and transition states, providing a detailed picture of the reaction pathway.
Transition State Characterization and Reaction Coordinate Mapping
A chemical reaction proceeds along a potential energy surface, and the transition state represents the highest energy point along the lowest energy path connecting reactants and products. uni-giessen.de Identifying and characterizing the transition state is crucial for understanding the kinetics of a reaction. Computational methods can be used to locate the geometry of the transition state and calculate its energy. nih.gov
For reactions involving this compound, computational modeling can be used to map the reaction coordinate, which represents the progress of the reaction. This involves calculating the energy of the system at various points along the reaction pathway. The resulting energy profile reveals the activation energy of the reaction, which is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. The presence of fluorine and methoxy (B1213986) groups on the benzene (B151609) ring can significantly influence the stability of the transition state and thus the reaction rate. rsc.org
Prediction of Regioselectivity and Stereoselectivity in Fluorinated Systems
In many chemical reactions, there is more than one possible product. Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. Stereoselectivity is the preference for the formation of one stereoisomer over another. Computational modeling can be a powerful tool for predicting the regioselectivity and stereoselectivity of reactions involving fluorinated compounds like this compound.
By calculating the activation energies for all possible reaction pathways, it is possible to determine which product is most likely to be formed. The pathway with the lowest activation energy will be the most favorable, and the corresponding product will be the major product of the reaction. For example, in nucleophilic aromatic substitution reactions, the position of the incoming nucleophile is directed by the electronic properties of the substituted benzene ring. The electron-withdrawing trifluoromethyl group and the fluorine atom, along with the electron-donating methoxy group, will influence the charge distribution and thus the preferred site of attack. rsc.org
Quantitative Structure-Reactivity Relationship (QSRR) Development for Fluorinated Benzotrifluorides
Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that relate the chemical structure of a series of compounds to their reactivity. researchgate.netnih.govmdpi.com These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally measured reactivity data. nih.gov
For a series of fluorinated benzotrifluorides, including this compound, a QSRR model could be developed to predict their reactivity in a particular type of reaction, such as a substitution or coupling reaction. The molecular descriptors used in the model could include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and thermodynamic properties (e.g., enthalpy of formation).
Once a statistically significant QSRR model is established, it can be used to predict the reactivity of new, untested compounds in the same class. This can be a valuable tool in the design of new molecules with desired reactivity profiles, saving time and resources in the laboratory. nih.gov The development of robust QSRR models requires a diverse set of compounds with accurately measured reactivity data and a careful selection of relevant molecular descriptors.
Molecular Simulations for Intermolecular Interactions and Solvent Effects
Computational studies employing molecular simulations, such as molecular dynamics (MD) and Monte Carlo methods, are powerful tools for investigating the behavior of molecules at the atomic level. These techniques can provide detailed insights into intermolecular interactions and the influence of solvents on the structure and dynamics of a compound. However, a direct and detailed molecular simulation study specifically focused on this compound is not extensively available in the current scientific literature.
Despite the absence of specific simulation data for this compound, it is possible to infer its likely intermolecular behavior and solvent effects by examining computational studies on structurally related molecules, such as fluorinated aromatic compounds, benzotrifluoride (B45747) derivatives, and aromatic ethers.
Inferred Intermolecular Interactions
The intermolecular interactions of this compound are expected to be a composite of contributions from its distinct functional groups: the trifluoromethyl (-CF3) group, the fluorine (-F) atom, and the methoxy (-OCH3) group attached to the benzene ring.
Dipole-Dipole Interactions: The presence of highly electronegative fluorine atoms in both the trifluoromethyl group and as a direct substituent on the aromatic ring, along with the oxygen atom in the methoxy group, induces a significant molecular dipole moment. This will lead to prominent dipole-dipole interactions between molecules of this compound, influencing their packing in the condensed phase.
London Dispersion Forces: As with all molecules, London dispersion forces will be present. The trifluoromethyl group, being larger and more polarizable than a methyl group, is expected to contribute significantly to these forces. Studies on other trifluoromethyl-substituted aromatic compounds have highlighted the role of the -CF3 group in strengthening intermolecular interactions. acs.org
Weak Hydrogen Bonds: While lacking strong hydrogen bond donors, the fluorine and oxygen atoms can act as weak hydrogen bond acceptors. Interactions of the type C–H···F and C–H···O are possible, further stabilizing the molecular assembly. The introduction of fluorine atoms can promote the formation of such intermolecular hydrogen bonds, which can strengthen the interactions between molecules. acs.org
π–π Interactions: The aromatic ring allows for π–π stacking interactions. The electron-withdrawing nature of the fluorine and trifluoromethyl groups will modulate the electron density of the aromatic ring, which in turn affects the nature and strength of these stacking interactions compared to unsubstituted benzene. acs.org
Anticipated Solvent Effects
The solubility and conformational behavior of this compound are expected to be highly dependent on the nature of the solvent.
Polar Aprotic Solvents: In polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide, the dipole-dipole interactions between the solute and solvent molecules would be significant. These solvents are expected to effectively solvate the polar regions of the this compound molecule.
While these points provide a qualitative understanding, quantitative data from dedicated molecular simulations would be necessary to create detailed models of intermolecular interactions and solvent effects for this compound. Such studies could, for instance, provide radial distribution functions to characterize the solvation shell structure in different solvents or calculate the potential of mean force to understand the energetics of dimerization.
Data Tables
Due to the lack of specific molecular simulation studies on this compound in the reviewed scientific literature, no quantitative data for intermolecular interaction energies or solvent effects can be presented at this time. Future computational work is required to generate such data.
Research Applications and Emerging Areas for 3 Fluoro 2 Methoxybenzotrifluoride As a Chemical Entity
Building Block for Advanced Organic Synthesis and Material Science Research
Benzotrifluoride (B45747) and its derivatives are recognized as important intermediates and building blocks for a wide range of chemicals, including pharmaceuticals and dyes. researchgate.net The specific arrangement of substituents in 3-Fluoro-2-methoxybenzotrifluoride offers multiple reactive sites, making it a versatile precursor for more complex molecules.
The synthesis of molecules designed to mimic the secondary structures and key functions of proteins is a major challenge in medicinal chemistry. beilstein-journals.org Incorporating fluorinated groups like the trifluoromethyl (CF3) group can modulate physicochemical properties such as acidity and lipophilicity, as well as biological properties like metabolic stability. beilstein-journals.org this compound serves as a valuable starting material for creating such complex fluorinated scaffolds. The presence of the methoxy (B1213986) group and the fluorine atom allows for targeted chemical modifications, such as demethylation followed by etherification or nucleophilic aromatic substitution, to build larger, more intricate molecular architectures. These reactions can be used to construct fluorinated heterocyclic scaffolds which are found in numerous bioactive molecules. beilstein-journals.org For instance, octafluorocyclopentene (B1204224) has been shown to react with peptides to generate complex fluorinated polycycles, demonstrating the utility of fluorinated compounds in creating sophisticated molecular structures. nih.gov
Fluorinated compounds are crucial in the development of modern materials, particularly for liquid crystal displays (LCDs) and other electronic applications. dur.ac.ukresearchgate.net The incorporation of fluorine atoms into liquid crystal structures can significantly modify key physical properties such as dielectric anisotropy, optical anisotropy, and melting points. researchgate.netbohrium.comrsc.org The small size of the fluorine atom allows it to be incorporated into various parts of a liquid crystal molecule without disrupting the liquid crystalline nature. researchgate.netrsc.org
The high electronegativity of fluorine and the presence of the trifluoromethyl group in this compound can create a strong molecular dipole moment. researchgate.net This is a desirable characteristic for creating materials with high negative dielectric anisotropy, which is essential for certain display applications like in-plane switching (IPS) and vertically aligned (VA) LCDs. biointerfaceresearch.com By serving as a core structural unit, this compound can be elaborated into more complex, rod-shaped molecules (calamitic liquid crystals) that exhibit these desirable properties.
Table 1: Influence of Fluorine Substitution on Liquid Crystal Properties
| Property | Effect of Fluorine/CF3 Group | Rationale |
| Dielectric Anisotropy (Δε) | Can be significantly increased (positive or negative) | Strong dipole moment created by C-F bonds. researchgate.net |
| Melting Point | Generally lowered | Steric effects can disrupt crystal packing. rsc.orgresearchgate.net |
| Mesophase Stability | Can be enhanced or reduced | Dependent on the position of substitution and overall molecular shape. rsc.org |
| Viscosity | Often modified | Influenced by intermolecular interactions altered by fluorine. researchgate.net |
| Optical Anisotropy (Δn) | Can be tuned | Fluorine's effect on electron polarizability. researchgate.net |
Chemical Tracers in Geochemical and Hydrogeological Research
Chemical tracers are indispensable tools for understanding the movement of water and dissolved substances in subsurface environments. youtube.comresmanenergy.com An ideal tracer should be easily detectable at low concentrations, have low background levels in the environment, and travel with the water without significant interaction with the surrounding geological matrix. Fluorinated organic compounds, including derivatives of benzotrifluoride, are promising candidates for such applications due to their unique properties.
In hydrogeology, tracers are used to map groundwater flow paths, determine the velocity of groundwater, and track the migration of contaminants. osti.govmdpi.com While fluorescent dyes and simple inorganic salts are commonly used, there is a need for a wider variety of tracers for complex systems. mdpi.com Fluorinated compounds are advantageous because they are not naturally abundant, making their detection a clear signal of the tracer's presence. acs.org The specific structure of this compound would allow for highly sensitive and selective detection using methods like gas chromatography-mass spectrometry (GC-MS). By injecting this compound into an aquifer and monitoring its appearance and concentration at downstream wells, hydrologists can create detailed models of subsurface flow, which is critical for managing water resources and remediating polluted sites. The presence of fluorine in groundwater can originate from natural sources, such as the dissolution of fluorine-bearing minerals, or from anthropogenic sources. nerc.ac.ukaimspress.comresearchgate.netun-igrac.orgyoutube.com
Enhanced Oil Recovery (EOR) techniques are used to increase the amount of crude oil that can be extracted from a reservoir after primary and secondary recovery methods have been exhausted. sodir.no Chemical tracers are vital for monitoring and optimizing these processes. resmanenergy.comepj-conferences.org They are used to measure the remaining oil saturation and to understand the fluid flow paths within the reservoir, which helps improve sweep efficiency. osti.govtracerco.com
Fluorinated benzoic acids have been successfully used as tracers in EOR applications because they partition favorably into the aqueous phase and can be detected at very low concentrations. osti.gov Similarly, this compound, with its inherent stability and fluorinated structure, could serve as an effective interwell tracer. In a Partitioning Interwell Tracer Test (PITT), a suite of tracers with different oil/water partition coefficients is injected. epj-conferences.org The tracers that are more soluble in oil will travel more slowly through the reservoir than water-soluble tracers. epj-conferences.orgtracerco.com The difference in arrival times at a production well allows engineers to calculate the amount of residual oil. The unique analytical signature of this compound would make it a valuable addition to the suite of available EOR tracers.
Table 2: Comparison of Tracer Types in Hydrogeological and EOR Studies
| Tracer Type | Examples | Advantages | Disadvantages |
| Inorganic Salts | NaCl, NaBr, LiOH | Inexpensive, easy to detect | High concentrations needed, can affect water density, natural background presence. mdpi.com |
| Fluorescent Dyes | Uranine, Rhodamine WT | Highly detectable at low concentrations, low toxicity. mdpi.com | Can adsorb to sediments, subject to photodegradation. mdpi.com |
| Environmental Isotopes | Tritium (³H), ¹⁸O, ²H | Naturally present, ideal for dating groundwater. mdpi.com | Requires specialized and sensitive analytical equipment. mdpi.com |
| Fluorinated Organics | Fluorobenzoic acids, Perfluorocarbons | Low environmental background, stable, highly detectable, can be designed to partition between phases. osti.govacs.org | Higher cost, potential for environmental persistence concerns. |
Modulating Research Compounds for Agrochemical and Crop Protection Applications
The introduction of fluorine and fluorine-containing groups has had a dramatic impact on the agrochemical industry. researchgate.net A significant percentage of modern pesticides contain fluorine, often in the form of a trifluoromethyl group. aimspress.comnih.gov These groups are used to fine-tune the physicochemical properties of a molecule to enhance its biological efficacy. The benzotrifluoride chemical class is widely used in active ingredients for pesticides, herbicides, and other crop protection agents. nih.gov
The structure of this compound contains three key features commonly used in agrochemical design:
Trifluoromethyl (CF3) Group: This group is highly lipophilic and metabolically stable. Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring, influencing how the molecule binds to its target site in a pest or weed. nih.gov
Fluorine Atom: A single fluorine substituent can block metabolic pathways, increase binding affinity, and alter the molecule's transport properties within the target organism. nih.gov
Methoxy (OCH3) Group: This group can be a site for metabolic activity or can be used as a chemical handle for further synthesis to build the final active ingredient.
By using this compound as a starting scaffold, chemists can synthesize libraries of new compounds for screening. The different substituents on the ring provide multiple points for modification, allowing for the systematic optimization of a compound's activity against specific agricultural pests, weeds, or fungal diseases. researchgate.net
Influence of Fluorine on the Chemical Design of Agrochemical Analogs
The incorporation of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (CF3) group, is a well-established strategy in the design of modern agrochemicals. nih.gov These moieties can profoundly influence a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to target sites. nbinno.commdpi.com In the context of this compound, the trifluoromethyl group is particularly significant. The CF3 group is strongly electron-withdrawing and highly lipophilic, which can enhance the bioavailability of an agrochemical by facilitating its penetration through the waxy cuticles of plants or the exoskeletons of insects. nbinno.com Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation and potentially extending the duration of the agrochemical's protective effects. nbinno.com
The methoxy group (-OCH3), also present in this compound, is a common substituent in many biologically active compounds and can influence a molecule's properties in several ways. It can enhance binding to target enzymes through hydrogen bonding and hydrophobic interactions. researchgate.netmdpi.com The position of the methoxy group on the aromatic ring is crucial and can affect the compound's bioactivity and bioavailability. mdpi.comwikipedia.org
Table 1: Influence of Functional Groups in this compound on Agrochemical Design
| Functional Group | Property | Potential Influence on Agrochemical Analogs |
| Trifluoromethyl (-CF3) | High lipophilicity, strong electron-withdrawing nature, metabolic stability | Enhanced penetration through biological membranes, increased bioavailability, prolonged bioactivity. nbinno.com |
| Fluorine (-F) | High electronegativity, small size | Altered electronic properties of the aromatic ring, potential for specific binding interactions. |
| Methoxy (-OCH3) | Hydrogen bond acceptor, can increase hydrophobicity | Modulation of binding affinity to target proteins, potential influence on metabolic pathways. researchgate.netmdpi.com |
Environmental Fate Studies of Fluorinated Agrochemical Derivatives
The environmental fate of agrochemicals is a critical consideration in their development and regulation. For fluorinated compounds like those derived from this compound, understanding their persistence, degradation, and mobility in the environment is paramount. The strong carbon-fluorine bond, while beneficial for metabolic stability in the target organism, can also contribute to environmental persistence.
A key pathway for the environmental degradation of many organic compounds is photolysis, or breakdown by sunlight. Studies on benzotrifluoride derivatives have shown that their photochemical reactivity is highly dependent on the nature and position of the substituents on the aromatic ring. Specifically, the presence of strong electron-donating groups can enhance the rate of photodefluorination, a process where the C-F bonds in the trifluoromethyl group are cleaved, leading to the formation of benzoic acids.
In the case of this compound, the methoxy group is an electron-donating group. Based on the established trends for other benzotrifluoride derivatives, it can be hypothesized that the methoxy group in this compound would make the trifluoromethyl group more susceptible to photolytic degradation compared to unsubstituted benzotrifluoride. However, the presence of the electron-withdrawing fluorine atom at the 3-position could potentially counteract this effect to some degree.
Table 2: Predicted Environmental Fate Parameters for this compound Based on Analogous Compounds
| Environmental Process | Influencing Factors from this compound Structure | Predicted Outcome |
| Photolysis | Methoxy group (electron-donating), Fluorine (electron-withdrawing), Trifluoromethyl group | The methoxy group may increase susceptibility to photodefluorination of the CF3 group, while the fluorine atom may have a counteracting effect. |
| Biodegradation | Aromatic ring, Fluorine and Trifluoromethyl substituents | The fluorinated aromatic structure may exhibit resistance to rapid biodegradation. |
| Sorption to Soil | Lipophilicity enhanced by the trifluoromethyl group | Likely to exhibit moderate to high sorption to soil organic matter, reducing mobility in groundwater. |
Probes for Biochemical and Glycobiological Research
Fluorinated molecules are increasingly utilized as powerful tools in biochemical and glycobiological research. The unique properties of the fluorine atom, particularly the 19F isotope, make it an excellent nuclear magnetic resonance (NMR) probe for studying molecular interactions. nih.govacs.org Given the absence of naturally occurring fluorine in most biological systems, the 19F NMR signal from a fluorinated probe provides a clear and unobstructed view of its local environment. cfplus.cz
While there are no specific reports on the use of this compound as a biochemical probe, its structure suggests significant potential in this area. As a fluorinated aromatic compound, it could be used in 19F NMR-based screening assays to identify and characterize ligands for proteins that have aromatic binding pockets. nih.govacs.orgnih.gov The fluorine and trifluoromethyl groups would provide distinct 19F NMR signals, and changes in these signals upon binding to a protein could provide valuable information about the binding event and the local environment of the probe. acs.org
In the field of glycobiology, which studies the structure and function of carbohydrates (glycans), fluorinated sugars are used to investigate carbohydrate-protein interactions. rsc.orgbohrium.comencyclopedia.pubnih.gov By strategically replacing hydroxyl groups with fluorine atoms, researchers can probe the importance of specific hydrogen bonds in these interactions. rsc.org Although this compound is not a carbohydrate mimic itself, its fluorinated aromatic core could be incorporated into more complex molecules designed to interact with carbohydrate-binding proteins (lectins). The fluorine atoms would serve as reporters for binding events, detectable by 19F NMR. acs.org This approach allows for the simultaneous screening of multiple potential ligands and the mapping of their binding epitopes. nih.govacs.org The development of such probes is crucial for understanding the roles of glycans in health and disease.
Table 3: Potential Applications of this compound as a Research Probe
| Research Area | Potential Application | Rationale |
| Biochemical Research | 19F NMR-based ligand screening for proteins with aromatic binding sites. | The fluorine and trifluoromethyl groups provide sensitive 19F NMR signals that can report on binding events. nih.govacs.org |
| Glycobiological Research | As a core scaffold for the synthesis of fluorinated probes to study carbohydrate-protein interactions. | Incorporation of the fluorinated aromatic moiety into larger molecules could allow for 19F NMR-based monitoring of interactions with lectins. acs.org |
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-2-methoxybenzotrifluoride, and what challenges arise during synthesis?
- Methodological Answer : A plausible synthesis involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example, introducing fluorine and trifluoromethyl groups to a methoxy-substituted benzene ring requires careful optimization due to steric hindrance and electron-withdrawing effects . Challenges include:
- Side reactions : Competing substitution at adjacent positions due to electron-deficient aromatic systems .
- Reagent selection : Use of fluorinating agents like KF/18-crown-6 or trifluoromethylation via Ruppert-Prakash reagents .
- Temperature control : Moderate temperatures (50–80°C) in polar solvents (e.g., DMF) to balance reactivity and side-product formation .
Q. How should researchers characterize this compound to confirm purity and structure?
- Methodological Answer : Standard analytical techniques include:
- NMR spectroscopy : NMR to confirm fluorine environments and NMR for methoxy and aromatic proton signals .
- HPLC-MS : To assess purity (>95%) and detect trace impurities .
- Elemental analysis : Verify molecular formula (e.g., CHFO) .
- Melting point determination : Compare with literature values for consistency .
Q. What are the key reactivity patterns of this compound in organic synthesis?
- Methodological Answer : The compound exhibits:
- Electrophilic substitution : Reactivity at the para position to electron-withdrawing groups (e.g., trifluoromethyl) due to ring activation .
- Nucleophilic displacement : Fluorine at position 3 can be replaced by amines or thiols under basic conditions .
- Oxidative stability : Resistance to oxidation under mild conditions (e.g., with KMnO), making it suitable for stable intermediates .
Advanced Research Questions
Q. How can researchers resolve conflicting data on the reactivity of fluorinated aromatic compounds like this compound?
- Methodological Answer : Conflicting reactivity data may arise from substituent positioning or solvent effects. Strategies include:
-
Comparative analysis : Compare with analogs (e.g., 4-Fluoro-2-methoxybenzotrifluoride) to isolate substituent effects .
-
Computational modeling : Use DFT calculations to predict regioselectivity and validate with experimental results 20.
化知为学24年第二次有机seminar——文献检索与常见术语31:37
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Controlled experiments : Systematically vary solvents (polar vs. nonpolar) and temperatures to isolate variables .
Q. What strategies ensure the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should address:
- Thermal degradation : Store at –20°C in inert atmospheres (argon) to prevent decomposition .
- Light sensitivity : Use amber glassware to avoid photolytic cleavage of the methoxy group .
- Hydrolysis resistance : Test in aqueous buffers (pH 3–9) to assess susceptibility to hydrolytic cleavage of the trifluoromethyl group .
Q. How can mechanistic studies elucidate substitution pathways in derivatives of this compound?
- Methodological Answer : Isotopic labeling (e.g., in methoxy groups) and kinetic studies can track substitution mechanisms . For example:
Q. What computational tools are effective for predicting the reactivity of this compound?
- Methodological Answer : Tools include:
- DFT calculations : Gaussian or ORCA software to model transition states and activation energies .
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) for drug discovery .
- QSAR models : Correlate substituent effects (e.g., fluorine vs. chlorine) with biological activity .
Q. How do environmental factors influence the degradation of this compound in ecological studies?
- Methodological Answer : Assess degradation via:
- Photolysis : Expose to UV light (254 nm) and monitor by LC-MS for breakdown products .
- Biodegradation : Use soil microcosms to study microbial metabolism and identify metabolites .
- Hydrolytic pathways : Measure half-life in aqueous solutions at different pH levels .
Q. What comparative analyses distinguish this compound from structurally similar fluorinated aromatics?
- Methodological Answer : Compare:
Q. How can researchers optimize synthetic yields while minimizing byproducts in large-scale reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

